1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13(2)15(12-22-11-10-19-21-22)20-17(23)18(8-9-18)14-6-4-5-7-16(14)24-3/h4-7,10-11,13,15H,8-9,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSDACOAOXZISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Triazole Moiety: This can be done using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired cyclopropanecarboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that can be harnessed for therapeutic purposes:
1. Antimicrobial Activity
Research has indicated that derivatives of triazole compounds, including the one , possess notable antimicrobial properties. The triazole ring is known for its efficacy against various bacterial and fungal strains. Studies have shown that modifications to the substituents on the triazole can enhance its activity against resistant strains of pathogens .
2. Anticancer Properties
Triazole derivatives are increasingly recognized for their anticancer potential. The compound has been evaluated in vitro for its ability to inhibit the proliferation of cancer cells. Mechanistic studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and chemokines, making it a candidate for further development as an anti-inflammatory agent .
Biochemical Applications
Beyond pharmacological uses, this compound also has implications in biochemical research:
1. Enzyme Inhibition
The structure of 1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics .
2. Molecular Probes
Due to its unique structural features, this compound can serve as a molecular probe in various assays aimed at understanding biological processes at the molecular level. Its ability to selectively bind to specific targets makes it useful in elucidating biochemical pathways and interactions .
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their antimicrobial activity against clinical isolates of Staphylococcus aureus. The results indicated that modifications to the methoxy group significantly enhanced antibacterial potency compared to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A recent investigation assessed the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The triazole moiety, for example, is known to interact with metal ions and can inhibit certain enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropanecarboxamide Derivatives
(a) 1-(3-Bromophenyl)-N,N-Diethylcycloprop-2-ene-1-carboxamide ()
- Structure : Cyclopropene carboxamide with a 3-bromophenyl group and diethylamide.
- Key Differences : Lacks a triazole moiety; the cyclopropene ring (vs. cyclopropane) increases ring strain and reactivity.
- Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine (77% yield) .
- Applications : Used in C–H functionalization studies due to its electron-deficient cyclopropene core.
(b) N-(2-Chlorophenyl)-[1-(1,3-Benzodioxol-5-yl)propylidene]hydrazinecarboxamide ()
Triazole-Containing Carboxamides
(a) 1-(Azepan-1-yl)-2-[4-(2-Methoxyphenyl)-1H-1,2,3-Triazol-1-yl]ethanone ()
- Structure : Triazole linked to a 2-methoxyphenyl group and azepane ring.
- Key Differences : Ethane spacer instead of cyclopropane; azepane replaces the branched alkyl chain.
- Synthesis : Solid-phase synthesis with 88% yield; characterized by NMR and LC-MS .
- Relevance : Demonstrates the role of triazoles in enhancing binding affinity in drug candidates.
(b) Bomedemstatum ()
Structural and Functional Data Table
Key Observations
- Triazole Role : The 1H-1,2,3-triazole moiety enhances binding via hydrogen bonding and dipole interactions, as seen in α-glucosidase inhibitors () and LSD1-targeting agents ().
- Cyclopropane vs.
- Methoxyphenyl Contribution : The 2-methoxyphenyl group may improve solubility and metabolic stability, as observed in related acetamide derivatives .
Biological Activity
The compound 1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a cyclopropane carboxamide core linked to a methoxyphenyl group and a triazole moiety. Its structural formula can be represented as follows:
This structure is significant as it combines elements known for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives containing cyclopropane rings have shown promising results against various cancer cell lines. In one study, the compound was evaluated against five human cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa) using the MTS assay. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. For example, triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. While specific data on the compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens .
The proposed mechanisms of action for compounds similar to This compound include:
- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio .
- Inhibition of Key Enzymes : Compounds with triazole moieties often act as inhibitors of enzymes critical for cancer cell survival and proliferation.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Bis(spiro pyrazolone)cyclopropanes : This study evaluated the cytotoxic effects on human cancer cell lines and reported significant inhibition rates alongside morphological changes in treated cells .
- Antiviral Activity : Some cyclopropane derivatives have been noted for their antiviral properties, particularly as inhibitors of HIV reverse transcriptase and other viral enzymes .
Q & A
Q. What are the recommended synthetic routes for 1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?
The synthesis of this compound likely involves a multi-step process, including cyclopropane ring formation, triazole introduction via click chemistry, and carboxamide coupling. Key steps may involve:
- Cyclopropanation : Use of transition metal catalysts (e.g., Rh(II)) for stereoselective cyclopropane formation .
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1H-1,2,3-triazole moiety .
- Amide Coupling : Activation of the cyclopropanecarboxylic acid using EDCI/HOBt or similar reagents, followed by reaction with the amine-containing intermediate .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for solubility vs. acetonitrile for faster kinetics) and temperature (25–80°C) to balance yield and purity .
Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm cyclopropane ring geometry, triazole substitution, and methoxyphenyl orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline) .
- FTIR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N absorption .
Q. How can researchers design initial biological activity screens for this compound?
- Target Selection : Prioritize targets based on structural analogs (e.g., triazole-containing compounds with reported antimicrobial or kinase inhibitory activity) .
- Assay Types :
- In vitro enzyme inhibition assays (e.g., fluorescence-based or calorimetric).
- Cell viability assays (MTT or resazurin) for cytotoxicity profiling .
- Positive Controls : Include known inhibitors (e.g., flutolanil for pesticidal activity ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Structural Modifications :
- Methodology :
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsomes) to identify bioavailability limitations .
- Mechanistic Studies :
- Use CRISPR knockouts or siRNA to validate target engagement in cellular models .
- Perform immunohistochemistry to assess tissue penetration .
- Data Normalization : Account for batch-to-batch variability using internal standards and replicate experiments .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to identify stable binding conformations .
- QSAR Modeling : Train models on analogs (e.g., triazole-carboxamides ) to predict untested biological endpoints.
- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity risks early in development .
Q. What experimental designs are recommended for studying metabolic stability and degradation pathways?
- In vitro Metabolism :
- Forced Degradation Studies :
Methodological Considerations
Q. How should researchers address challenges in purifying this compound due to its hydrophobicity?
Q. What frameworks guide the integration of theoretical and experimental data in hypothesis testing?
- Guiding Principle 2 () : Link experiments to a conceptual framework (e.g., enzyme inhibition kinetics or receptor-ligand theory) to ensure alignment between hypotheses and methodologies.
- Iterative Refinement : Use contradictory data to refine computational models or propose new mechanisms (e.g., allosteric modulation) .
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
- Detailed Documentation : Report exact reaction conditions (e.g., solvent grade, stirring speed) .
- Round-Robin Trials : Collaborate with independent labs to replicate key steps (e.g., cyclopropanation or triazole formation) .
- Open Data Sharing : Deposit raw NMR/MS data in public repositories (e.g., PubChem ) for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
